(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-15(12(2)20-17(19-11)23-3)8-9-16(21)22-10-13-4-6-14(18)7-5-13/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKCMHWDSAFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Assembly
The pyrimidine ring is constructed through a condensation reaction between thiourea and a β-diketone derivative. For example, heating 4,6-dimethyl-2-thiourea with acetylacetone in acidic ethanol yields 4,6-dimethyl-2-methylsulfanylpyrimidine. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine and further functionalized via diazotization to introduce the propanoic acid side chain.
Side-Chain Introduction
The propanoic acid group is introduced via a Michael addition or alkylation. In one protocol, 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form the α,β-unsaturated ketone, which is hydrogenated and hydrolyzed to the carboxylic acid.
Esterification Strategies
Esterification of the propanoic acid with (4-chlorophenyl)methanol is achieved through classical and modern methods, each with distinct advantages in yield and practicality.
Acid Chloride-Mediated Esterification
The propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane. Subsequent reaction with (4-chlorophenyl)methanol in the presence of a base like triethylamine (Et₃N) yields the ester. This method typically achieves 70–85% yields but requires strict anhydrous conditions.
Example Protocol
- Dissolve 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid (1.0 eq) in dry CH₂Cl₂.
- Add oxalyl chloride (1.2 eq) and catalytic dimethylformamide (DMF).
- Stir at 25°C for 3 h, then evaporate under vacuum.
- Resuspend the acid chloride in CH₂Cl₂, add (4-chlorophenyl)methanol (1.5 eq) and Et₃N (2.0 eq).
- Stir for 12 h, wash with NaHCO₃, dry, and concentrate to isolate the ester.
Steglich Esterification
Using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the acid directly couples with (4-chlorophenyl)methanol. This method avoids acid chloride formation and proceeds under milder conditions, with yields of 65–78%.
Optimization Insight
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Side products: Dicyclohexylurea, removed via filtration.
Trichloroacetimidate Coupling
Source highlights trichloroacetimidate intermediates for C–C bond formation. While primarily used for glycosylation, this approach can be adapted for ester synthesis.
Imidate Formation
The propanoic acid is converted to its trichloroacetimidate derivative by reaction with trichloroacetonitrile (Cl₃CCN) and a base (e.g., K₂CO₃).
Lewis Acid-Catalyzed Coupling
The imidate reacts with (4-chlorophenyl)methanol in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 mol%) to form the ester. Yields exceed 90% due to the high electrophilicity of the imidate.
Enzymatic Esterification
Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction in non-aqueous media (e.g., tert-butanol).
Conditions
- Substrate ratio: 1:1 acid to alcohol.
- Temperature: 40–50°C.
- Yield: 50–60% after 48 h.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Acid Chloride | 70–85 | Anhydrous, room temp | High yield, scalable |
| Steglich | 65–78 | Mild, no acid chloride | Avoids harsh reagents |
| Trichloroacetimidate | >90 | TMSOTf catalyst | Excellent regioselectivity |
| Enzymatic | 50–60 | Green chemistry | No toxic byproducts |
Troubleshooting and Optimization
- Low Yields in Acid Chloride Route : Ensure complete removal of HCl gas during acid chloride formation. Use molecular sieves to scavenge trace moisture.
- Byproduct Formation in Steglich : Pre-activate the acid with DCC for 30 min before adding the alcohol.
- Enzymatic Inhibition : Use molecular sieves to absorb water and shift equilibrium toward ester formation.
Scalability and Industrial Relevance
The trichloroacetimidate method, despite requiring TMSOTf, is preferred for industrial-scale synthesis due to its high efficiency. Pilot studies report kilogram-scale production with 88% yield after recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related esters, such as “(S)-3-((2R,3R,4R)-6-bromo-4-(4-chlorophenyl)-3-methylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate” (referred to as Compound 1.5k in ), to highlight key differences in architecture, synthesis, and properties.
Structural Differences
- Core Heterocycle : The target compound contains a pyrimidine ring, whereas Compound 1.5k features a chroman (benzopyran) ring. The pyrimidine’s planar aromatic system may enhance π-π stacking interactions, while the chroman’s oxygen atom could influence hydrogen-bonding capacity.
- Substituents : Both compounds share a 4-chlorophenyl group, but Compound 1.5k includes a bromo substituent, a silyl group (dimethyl(phenyl)silyl), and a methyl group on the chroman ring. In contrast, the target compound’s pyrimidine ring is substituted with methyl and methylsulfanyl groups, which may alter electronic properties and metabolic stability.
- Chirality : Compound 1.5k exhibits multiple stereocenters (2R,3R,4R configuration), resulting in a single diastereomer and significant optical rotation ([α] = -115.5° in CH₂Cl₂) . The target compound’s structure lacks obvious chiral centers, suggesting simpler synthesis and purification processes.
Physical and Chemical Properties
Research Findings and Implications
Synthetic Efficiency : The enantioselective synthesis of Compound 1.5k demonstrates the challenges of stereochemical control in complex esters, whereas the target compound’s simpler architecture may allow for higher yields or scalability.
Analytical Techniques: Structural determination of such compounds often relies on X-ray crystallography refined via SHELX software, as noted in .
Biological Activity
The compound (4-Chlorophenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a synthetic derivative with potential applications in various fields, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 353.85 g/mol. The compound features a chlorophenyl group and a pyrimidine moiety, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with a pyrimidine derivative under controlled conditions. The process can be optimized for yield and purity using various solvents and reaction temperatures. For instance, reactions are often conducted at temperatures ranging from 60°C to 150°C to ensure complete conversion and high yield .
Antifungal Activity
Research has indicated that derivatives containing the pyrimidine structure exhibit significant antifungal properties. In vitro studies have shown that (4-Chlorophenyl)methyl derivatives demonstrate activity against several pathogenic fungi, suggesting potential use as antifungal agents .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Candida albicans | Moderate |
| This compound | Aspergillus niger | High |
Antitubercular Activity
In addition to antifungal properties, compounds with similar structures have shown promising results against Mycobacterium tuberculosis . For example, certain pyrazole derivatives have been identified as effective against this pathogen, indicating that modifications in the pyrimidine structure could enhance antitubercular activity .
Case Studies
- Antifungal Efficacy Study : A study evaluated the antifungal activity of various (4-chlorophenyl)methyl derivatives against four strains of fungi. The results indicated that specific modifications in the pyrimidine ring significantly enhanced antifungal potency .
- Antitubercular Screening : Another research effort focused on the antitubercular properties of pyrimidine derivatives. The study revealed that certain modifications led to enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Fungal Cell Wall Synthesis : Similar compounds disrupt the synthesis of chitin in fungal cell walls.
- Interference with Mycobacterial Metabolism : The pyrimidine moiety may inhibit enzymes critical for mycobacterial survival.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Methodology:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify characteristic peaks for the chlorophenyl group (δ 7.2–7.4 ppm), pyrimidine ring protons (δ 6.8–7.1 ppm), and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. For example, the molecular ion [M+H] should align with the exact mass of CHClNOS.
- Infrared (IR) Spectroscopy: Identify functional groups such as ester C=O (~1740 cm) and pyrimidine C=N (~1650 cm) .
- Software Validation: Multiwfn can analyze electron density and electrostatic potential to cross-validate structural assignments .
Q. Table 1: Key Spectroscopic Parameters
| Technique | Expected Signals/Peaks | Reference Compound Analogues |
|---|---|---|
| NMR | δ 2.5–3.0 (methylsulfanyl), δ 4.5 (ester) | |
| NMR | δ 170 (ester COO), δ 160–165 (pyrimidine) | |
| HRMS | [M+H] = 363.0821 |
Q. What are typical synthetic routes for this compound?
Methodology:
- Step 1: Synthesize the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Step 2: Introduce the 4-chlorophenylmethyl group via nucleophilic substitution using (4-chlorophenyl)methanol and a base (e.g., NaH in DMF) .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
Q. Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiourea, β-keto ester, HCl/EtOH, 80°C | 65–70 | |
| 2 | (4-Chlorophenyl)methanol, NaH, DMF | 50–55 |
Advanced Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodology:
- Cross-Validation: Compare experimental NMR shifts with computational predictions using Multiwfn for electron localization or AutoDock for steric/electronic interactions .
- X-ray Diffraction (XRD): Resolve ambiguities via single-crystal XRD using SHELX for refinement . For example, a C=O bond length of ~1.21 Å confirms ester functionality.
- Dynamic NMR: Use variable-temperature NMR to study conformational equilibria (e.g., hindered rotation in methylsulfanyl groups) .
Q. How to design experiments to study its environmental fate and biodegradation?
Methodology:
- Long-Term Incubation: Follow protocols from Project INCHEMBIOL ():
- Abiotic Testing: Measure hydrolysis rates at varying pH (4–9) and UV exposure.
- Biotic Testing: Use soil microcosms to assess microbial degradation (monitor via LC-MS).
- Partitioning Studies: Calculate log (octanol-water) using Multiwfn’s hydrophobicity modules .
Q. Table 3: Environmental Fate Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis half-life | pH 7 buffer, 25°C, LC-MS | |
| log | Computational (Multiwfn) |
Q. What computational approaches are effective for studying its bioactivity?
Methodology:
- Molecular Docking: Use AutoDock4 to model interactions with biological targets (e.g., enzymes or receptors). For example, dock the pyrimidine moiety into ATP-binding pockets .
- Electron Density Analysis: Multiwfn can map electrostatic potential surfaces to predict reactive sites (e.g., nucleophilic attack at the ester group) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions.
Q. Table 4: Docking Scores for Hypothetical Targets
| Target Protein | AutoDock Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Dihydrofolate reductase | -9.2 ± 0.3 | |
| Cytochrome P450 | -7.8 ± 0.5 |
Q. How to optimize reaction yields in multi-step syntheses?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
